molecular formula C7H15BrO B6609967 3-(2-bromoethoxy)pentane CAS No. 2140633-58-3

3-(2-bromoethoxy)pentane

Cat. No.: B6609967
CAS No.: 2140633-58-3
M. Wt: 195.10 g/mol
InChI Key: KDUKMWMUFRZXMI-UHFFFAOYSA-N
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Description

3-(2-bromoethoxy)pentane, also known as 2-bromoethoxypropane, is a colorless, volatile liquid with a sweet, pungent odor. It is a derivative of pentane, a naturally occurring hydrocarbon found in petroleum and natural gas. This compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent in various industrial processes.

Mechanism of Action

3-(3-(2-bromoethoxy)pentaney)pentane is a colorless, volatile liquid that is used in the synthesis of a variety of compounds. The mechanism of action of 3-(3-(2-bromoethoxy)pentaney)pentane is based on its ability to react with other molecules in the presence of a catalyst, such as an acid or base. The reaction typically involves the addition of bromine to the pentane molecule, which results in the formation of 3-(3-(2-bromoethoxy)pentaney)pentane.
Biochemical and Physiological Effects
3-(3-(2-bromoethoxy)pentaney)pentane is a colorless, volatile liquid that is used in the synthesis of a variety of compounds. Its biochemical and physiological effects are not well understood, however, it is believed that the compound may have some toxic effects. It is known to be a skin irritant, and can cause skin and eye irritation. In addition, 3-(3-(2-bromoethoxy)pentaney)pentane has been linked to neurological and respiratory problems in animals.

Advantages and Limitations for Lab Experiments

3-(3-(2-bromoethoxy)pentaney)pentane has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, 3-(3-(2-bromoethoxy)pentaney)pentane is a useful reagent in organic synthesis, and can be used to synthesize a variety of compounds. However, it is important to note that 3-(3-(2-bromoethoxy)pentaney)pentane is a skin irritant, and can cause skin and eye irritation. It is also known to be toxic and can cause neurological and respiratory problems in animals.

Future Directions

There are a number of potential future directions for research into 3-(3-(2-bromoethoxy)pentaney)pentane. Further research could focus on the biochemical and physiological effects of the compound, as well as its potential toxicity. Additionally, research could be conducted to investigate the potential of 3-(3-(2-bromoethoxy)pentaney)pentane as a solvent for various industrial processes. Additionally, research could be conducted to investigate the potential of the compound for use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, research could be conducted to investigate the potential of 3-(3-(2-bromoethoxy)pentaney)pentane as a catalyst in various chemical reactions.

Synthesis Methods

3-(3-(2-bromoethoxy)pentaney)pentane can be synthesized from pentane and bromine in a process known as halogenation. The reaction involves the addition of bromine to the pentane molecule, which results in the formation of 3-(3-(2-bromoethoxy)pentaney)pentane. The reaction is typically conducted in the presence of a catalyst, such as an acidic or basic solution, and at a temperature of between 0-50°C.

Scientific Research Applications

3-(3-(2-bromoethoxy)pentaney)pentane is used in scientific research and laboratory experiments due to its unique properties. It is a useful reagent in organic synthesis, and can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 3-(3-(2-bromoethoxy)pentaney)pentane is used as a solvent for various laboratory processes.

Properties

IUPAC Name

3-(2-bromoethoxy)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-3-7(4-2)9-6-5-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUKMWMUFRZXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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